molecular formula C25H19BrN2O4S B12154963 (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12154963
M. Wt: 523.4 g/mol
InChI Key: DEFINGCPYAFRPV-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione" is a pyrrolidine-2,3-dione derivative characterized by a highly substituted heterocyclic framework. Its structural features include:

  • A 4,6-dimethyl-1,3-benzothiazol-2-yl group at position 1, which enhances aromatic stacking and electron-withdrawing properties.

This compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrrolidine-dione derivatives (e.g., ). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems and rigid heterocycles .

Properties

Molecular Formula

C25H19BrN2O4S

Molecular Weight

523.4 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19BrN2O4S/c1-12-9-13(2)20-18(10-12)33-25(27-20)28-21(15-5-4-6-16(26)11-15)19(23(30)24(28)31)22(29)17-8-7-14(3)32-17/h4-11,21,30H,1-3H3

InChI Key

DEFINGCPYAFRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

  • Bromophenyl group : Often associated with increased lipophilicity and potential interactions with biological membranes.
  • Benzothiazole moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Pyrrolidine dione structure : Suggests potential reactivity in biological systems.

Structural Formula

The structural formula can be represented as follows:

C20H20BrN2O3S\text{C}_{20}\text{H}_{20}\text{BrN}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MDA-MB-231 (breast cancer)

In a study by Karrouchi et al., it was reported that benzothiazole derivatives demonstrated cytotoxic effects at micromolar concentrations, suggesting that the compound may also possess similar properties due to its structural similarity .

Antimicrobial Activity

The presence of the bromophenyl group in the compound may enhance its antimicrobial efficacy. Research has shown that halogenated compounds often exhibit improved antibacterial and antifungal activities. For example, studies on related compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. The benzothiazole component is known to interact with enzymes like soluble epoxide hydrolase (SEH), which plays a crucial role in the metabolism of bioactive lipids . Inhibition of SEH can lead to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Synthesis and Evaluation

A recent synthesis study highlighted the creation of similar compounds through microwave-assisted reactions, yielding high purity and efficiency. The synthesized derivatives were tested for biological activity, revealing promising results in vitro against various cancer cell lines .

Pharmacological Studies

In a pharmacological evaluation, compounds structurally related to the target molecule were assessed for their effects on cellular proliferation and apoptosis induction in cancer cells. Results indicated that these compounds could induce cell cycle arrest and promote apoptosis, likely through mitochondrial pathways .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerA54910
AnticancerHeLa15
AntimicrobialE. coli20
AntimicrobialS. aureus25
Enzyme InhibitionSoluble Epoxide Hydrolase (SEH)N/A

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of similar structures can inhibit cancer cell proliferation. The presence of the benzothiazole moiety is known to enhance anticancer activity due to its ability to interact with DNA and disrupt cell cycle progression.
  • Antimicrobial Activity :
    • Compounds with similar structural features have shown effectiveness against various bacterial strains. The bromophenyl group may contribute to increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds containing benzothiazole can act as inhibitors of inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis or chronic inflammatory diseases.

Material Science Applications

In addition to biological applications, this compound may also find uses in material science:

  • Organic Electronics :
    • The presence of conjugated systems within the molecule suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport properties are critical.
  • Polymer Chemistry :
    • As a building block, it could be incorporated into polymer matrices to enhance thermal stability or introduce specific functionalities for tailored applications in coatings or composites.

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of similar pyrrolidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further development of this compound as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on compounds with bromophenyl and benzothiazole groups reported effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings supported the hypothesis that structural modifications could lead to enhanced antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine-2,3-dione derivatives with diverse substituents. Below is a comparative analysis with structurally analogous compounds (Table 1) and a discussion of key differences.

Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities Reference
(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione 5: 3-Br-Ph; 1: 4,6-dimethyl-benzothiazole; 4: hydroxy(5-Me-furyl) ~550* Potential redox activity, halogen bonding Target
(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 5: 3,4-Cl₂-Ph; 4: hydroxy(Ph) ~570* Enhanced lipophilicity, possible cytotoxicity
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 5: 4-OH-Ph; 4: hydroxy(Ph) ~510* Increased solubility, antioxidant potential
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 5: 3,4,5-OMe-Ph; 1: 5-Me-thiadiazole; 4: hydroxy(benzofuryl) ~590* Antiproliferative activity (e.g., kinase inhibition)

*Calculated molecular weights based on formula.

Key Comparisons :

Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound contrasts with the 3,4-dichlorophenyl () and 3,4,5-trimethoxyphenyl () substituents in analogs. Bromine’s larger atomic radius and polarizability may enhance halogen bonding with biological targets compared to chlorine or methoxy groups . The 4,6-dimethylbenzothiazole substituent (target compound) vs.

Electronic and Solubility Profiles: The 5-methylfuran moiety in the target compound introduces a conjugated enol ether system, which may participate in redox reactions, unlike the phenyl or benzofuran groups in analogs . Hydroxyl groups (e.g., in ’s 4-hydroxyphenyl analog) improve aqueous solubility, whereas bromine or chlorine substituents enhance lipophilicity, affecting membrane permeability .

Crystallographic and Structural Insights :

  • Compounds like those in and have been characterized using SHELXL () and ORTEP (), revealing planar pyrrolidine-dione cores with substituents influencing crystal packing. The target compound’s furan-methylidene group may adopt a distinct conformation, impacting solid-state stability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrrolidine-2,3-dione derivatives with heterocyclic substituents?

  • Methodological Answer : A widely used approach involves the reaction of heterocyclic triones (e.g., 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione) with amines under mild conditions. For instance, benzylamine in acetonitrile at room temperature yielded a pyrrolidine-2,3-dione derivative, with stereochemical purity confirmed via X-ray crystallography . Cyclization reactions using phosphoryl chloride (POCl₃) at 120°C are also effective for forming oxadiazole or thiazole rings .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., vinyl CH at δ 6.95 ppm, aromatic protons in CDCl₃ ).
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches.
  • X-ray Crystallography : Resolves stereochemistry and confirms Z/E configurations, as demonstrated for a morpholine-linked pyrrolidine-2,3-dione derivative .

Q. What solvents and reaction conditions optimize cyclization steps in similar heterocycles?

  • Methodological Answer :

  • Cyclization : POCl₃ at 120°C for 5–8 hours .
  • Recrystallization : Ethanol or toluene (e.g., 78% yield for a pyrazole-carbaldehyde derivative ).

Advanced Research Questions

Q. How can Bayesian optimization enhance reaction yield for complex multi-step syntheses?

  • Methodological Answer : Bayesian algorithms systematically screen variables (e.g., temperature, catalyst loading, solvent polarity) to prioritize high-yield conditions. For example, flow-chemistry platforms integrated with design-of-experiments (DoE) principles reduce trial runs by 30–50% compared to manual optimization . This approach is particularly useful for optimizing sensitive reactions involving furan or benzothiazole moieties.

Q. How should researchers address discrepancies in spectral data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry. For ambiguous proton signals (e.g., overlapping aromatic peaks), use 2D NMR (COSY, HSQC) .
  • Crystallographic Validation : Resolve stereochemical ambiguities via single-crystal X-ray diffraction, as applied to confirm the Z-configuration in a morpholine-pyrrolidine hybrid .

Q. What strategies mitigate byproduct formation during the synthesis of benzothiazole-containing derivatives?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions in furan-methylidene formation .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during coupling steps .

Q. How can computational modeling predict the electronic properties of this compound for drug-discovery applications?

  • Methodological Answer :

  • DFT Calculations : Determine HOMO-LUMO gaps to assess reactivity (e.g., furan’s electron-rich nature influences nucleophilic substitution ).
  • Molecular Docking : Screen binding affinity with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina.

Notes

  • Stereochemical Challenges : The furan-methylidene group’s geometry (E/Z) requires careful control during synthesis. Low-temperature crystallization minimizes isomerization .
  • Scale-Up Considerations : Flow-chemistry systems improve reproducibility for gram-scale synthesis, as demonstrated in diphenyldiazomethane production .

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